molecular formula C24H20N2O B3946766 3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3946766
M. Wt: 352.4 g/mol
InChI Key: YYWQVEABZIJOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high potency and specificity. This compound can selectively target certain enzymes and signaling pathways, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the study of 3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the study of this compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its high potency and specificity make it an ideal candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-(3-methylphenyl)-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-17-8-7-11-20(16-17)26-23(15-14-19-10-4-3-9-18(19)2)25-22-13-6-5-12-21(22)24(26)27/h3-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQVEABZIJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

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